molecular formula C17H17Cl2NOS B2785109 (5-(2,5-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione CAS No. 941874-63-1

(5-(2,5-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione

Cat. No. B2785109
CAS RN: 941874-63-1
M. Wt: 354.29
InChI Key: OPLOATNPAYBXKA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached . The molecule also contains a methylpiperidin group, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a methyl group attached .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme that plays a crucial role in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is relevant for several reasons, including its involvement in pathogenic bacteria and kidney stone formation. Research has shown that certain derivatives of our compound exhibit potent urease inhibition. Notably, 1-phenyl-3-[5-(2’,5’-dichlorophenyl)-2-furyl]-2-propen-1-one (4h) demonstrated an impressive IC50 value of 16.13 ± 2.45 μM . This finding suggests its potential as a therapeutic agent.

Antibacterial Activity

The nitro and chloro substituents in the compound have been associated with enhanced antibacterial activity. Specifically, the 2-chloro moiety-based derivative 1-phenyl-3-[5-(2’-chlorophenyl)-2-furyl]-2-propen-1-one (4s) exhibited an IC50 value of 18.75 ± 0.85 μM against bacterial urease . This dual functionality makes it a promising candidate for combating bacterial infections.

Thiazolidinone Derivatives

Researchers have synthesized novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives containing an aryl or heteroaryl methylene group. These compounds were evaluated for their antimicrobial activity. Although not directly related to our compound, this work highlights the potential of furan-based structures in drug design .

Plant Growth Inhibition

Interestingly, the compound’s N,N-dialkyl-5-(chlorophenyl)-2-furancarbothioamide derivatives have been explored as inhibitors of plant growth. While this application diverges from the previous examples, it underscores the versatility of furan-based molecules .

properties

IUPAC Name

[5-(2,5-dichlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS/c1-11-6-8-20(9-7-11)17(22)16-5-4-15(21-16)13-10-12(18)2-3-14(13)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLOATNPAYBXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,5-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione

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